
L-proline
Overview
Description
Proline is a unique amino acid with a distinctive cyclic structure, making it an imino acid. It is one of the twenty proteinogenic amino acids used in living organisms. Proline is known for its role in protein structure, where it introduces kinks in alpha helices and beta sheets due to its rigid ring structure. This amino acid is crucial for the proper functioning of joints and tendons and is an essential component of collagen .
Preparation Methods
Synthetic Routes and Reaction Conditions: Proline can be synthesized from glutamic acid through a two-step process involving the enzymes pyrroline-5-carboxylate synthetase and pyrroline-5-carboxylate reductase. The first step converts glutamic acid to pyrroline-5-carboxylate, which is then reduced to proline .
Industrial Production Methods: Industrial production of proline typically involves microbial fermentation using genetically engineered strains of bacteria or yeast. These microorganisms are optimized to overproduce proline by manipulating their metabolic pathways .
Types of Reactions:
Oxidation: Proline can be oxidized to pyrroline-5-carboxylate by proline dehydrogenase.
Reduction: Pyrroline-5-carboxylate can be reduced back to proline by pyrroline-5-carboxylate reductase.
Substitution: Proline can participate in substitution reactions, particularly in peptide synthesis where it is incorporated into proteins.
Common Reagents and Conditions:
Oxidation: Proline dehydrogenase enzyme, oxygen.
Reduction: Pyrroline-5-carboxylate reductase enzyme, NADPH.
Substitution: Various coupling reagents in peptide synthesis, such as carbodiimides.
Major Products:
Oxidation: Pyrroline-5-carboxylate.
Reduction: Proline.
Substitution: Peptides and proteins containing proline residues.
Scientific Research Applications
L-Proline is a non-essential amino acid that plays numerous multifaceted roles in cell behavior and is one of the major amino acid constituents of extracellular fluid . It is involved in various biological processes, such as ATP production, cell signaling, and synthesis of intracellular collagen .
Scientific Research Applications
- Glutamate Receptor Research: this compound is a low-affinity agonist at glutamate receptors . Research indicates that this compound activates less than 5% of the current elicited by a saturating concentration of glutamate . Studies have explored how increased this compound levels might contribute to glutamate receptor hypofunction, relevant in understanding conditions like schizophrenia .
- Hepatocyte Proliferation: this compound is essential for inducing hepatocyte proliferation in culture, affecting the synthesis of intracellular collagen . Studies have shown that when proline-deficient media are supplemented with this compound, cells synthesize DNA in response to hormones, which suggests its importance in liver cell growth .
- Anti-Chagas Drug Development: this compound uptake has been explored as a chemotherapeutic target for Trypanosoma cruzi, the etiological agent of Chagas disease . Researchers have designed inhibitors that interfere with amino acid internalization, which validates the approach of targeting this metabolite .
- Metabolomic Analysis: this compound, along with other amino acids, is involved in cell signaling . Metabolomic analysis can reveal changes in metabolic pathways related to amino acids, providing insights into a host's physiological and metabolic transitions .
- Cancer Research: this compound plays a role in cancer cells, where it can be used for both anabolic and catabolic purposes . It can be used to obtain energy/ATP and to produce new collagens, altering the ECM composition/stiffness . this compound is also a precursor of polyamines, which are deregulated in hyper-proliferative cancer cells, making it a potential target for therapeutic anticancer intervention .
- Stress Response: this compound protects various human cells against ROS-mediated oxidative stress . It accumulates in response to oxidative compounds and helps protect against photo-oxidative stress . this compound accumulation is a cellular response aimed at inhibiting the formation of unfolded/misfolded protein aggregates, thus helping to stabilize protein folding and relieve ER stress .
- Insecticide Synthesis: this compound can be used as a scaffold for synthesizing novel neonicotinoid analogs, which can be evaluated as insecticides .
- Plant Stress Tolerance: Proline protects plants from various stresses and helps them recover . Exogenous proline application can upregulate the activities of enzymes in the ASC-GSH cycle and can act as a free radical scavenger .
Data Table: this compound's Role in Metabolic Pathways
Pathway | Compound(s) |
---|---|
Arginine and proline metabolism | L-Glutamic acid; this compound; Fumaric acid |
Alanine, aspartate, and glutamate metabolism | L-Glutamic acid; L-Asparagine; Fumaric acid |
Case Study: this compound and Growth Performance in Pigs
Mechanism of Action
Proline exerts its effects through various mechanisms:
Structural Role: Its rigid ring structure introduces kinks in protein chains, affecting protein folding and stability.
Metabolic Role: Proline metabolism involves its conversion to pyrroline-5-carboxylate and back, which is crucial for maintaining cellular redox balance.
Signaling Role: Proline can act as a signaling molecule, modulating cell proliferation, stress responses, and gene expression
Comparison with Similar Compounds
Proline is unique among amino acids due to its cyclic structure. Similar compounds include:
Hydroxyproline: A hydroxylated form of proline, important in collagen stability.
Pyrroline-5-carboxylate: An intermediate in proline metabolism.
Ornithine: Another amino acid involved in the urea cycle and proline biosynthesis
Proline’s uniqueness lies in its ability to stabilize protein structures and its role in various metabolic pathways, making it indispensable in both biological and industrial contexts .
Biological Activity
L-Proline, a non-essential amino acid, plays a crucial role in various biological processes across different organisms. Its biological activity encompasses a wide range of functions, from serving as a building block for proteins to acting as a signaling molecule in stress responses. This article delves into the multifaceted roles of this compound, supported by data tables, case studies, and detailed research findings.
1. Overview of this compound
This compound is unique among amino acids due to its cyclic structure, which influences its metabolism and function. It is synthesized from L-glutamate and can be oxidized back to L-glutamate through specific enzymatic pathways involving proline dehydrogenase (PRODH) and pyrroline-5-carboxylate dehydrogenase (P5CDH) .
2.1 Role in Stress Responses
This compound accumulation is a well-documented physiological response to osmotic stress in plants and other organisms. It acts as an osmoprotectant, stabilizing proteins and cellular structures under stress conditions such as drought or salinity . A summary of relevant studies is presented in Table 1.
Study | Organism | Findings |
---|---|---|
Hoque et al. (2008) | Tobacco cells | Increased detoxification enzyme activity under salt stress |
Székely et al. (2008) | Various plants | Enhanced proline biosynthesis in chloroplasts during stress |
Islam et al. (2009) | Rice plants | Improved antioxidant enzyme levels with proline treatment |
2.2 Antioxidant Properties
This compound has been shown to protect cells from oxidative stress by modulating reactive oxygen species (ROS) levels. In mammalian cells, PRODH activity leads to ROS production, which can influence intracellular signaling pathways . In Caenorhabditis elegans, proline enhances antioxidant enzyme levels, contributing to increased lifespan .
3. Proline Metabolism and Pathogen Interactions
Proline's role extends to interactions with pathogens, where it influences both bacterial pathogenicity and host responses. In Ralstonia solanacearum, for example, proline acts as a signaling molecule that enhances exopolysaccharide production and virulence . This dual role highlights the importance of proline in microbial ecology.
4.1 Anticancer Potential
Recent studies have explored the anticancer properties of this compound-rich peptides. For instance, a study evaluated the cytotoxic effects of this compound derivatives against various cancer cell lines, revealing significant variability in IC50 values relative to established chemotherapeutics .
4.2 Targeting Proline Uptake in Chagas Disease
Research has identified proline uptake as a potential chemotherapeutic target for Trypanosoma cruzi, the causative agent of Chagas disease. Inhibitors designed to block proline transport were shown to impair the parasite's ability to tolerate oxidative stress and complete its life cycle . This approach opens avenues for novel treatments based on metabolic targeting.
5. Conclusion
This compound is integral to numerous biological processes across different organisms, functioning as an osmoprotectant, antioxidant, and signaling molecule in stress responses and pathogen interactions. Its diverse roles underscore the potential for therapeutic applications, particularly in cancer treatment and infectious diseases.
6. References
The findings discussed are supported by various studies that highlight the importance of this compound in biological systems:
- Proline utilization A controls bacterial pathogenicity by sensing its substrate .
- Regulation of this compound biosynthesis under abiotic stresses .
- The multifaceted roles of proline in cell behavior .
- Anticancer evaluation of this compound derivatives .
- Targeting proline uptake as a strategy against Chagas disease .
Chemical Reactions Analysis
Organocatalytic Asymmetric Reactions
L-Proline catalyzes numerous enantioselective reactions via enamine or iminium intermediates :
Aldol Condensation
-
Mechanism : Enamine formation between proline’s amine and carbonyl donors (e.g., acetone), followed by nucleophilic attack on aldehydes .
-
Example : Reaction of acetone with 4-nitrobenzaldehyde yields β-hydroxy ketones with up to 76% enantiomeric excess (ee) .
Mannich Reaction
-
Application : Synthesis of α-amino acids via coupling of ketones with α-imino ethyl glyoxylate.
-
Stereocontrol : syn-Selectivity achieved with (S)-proline, while (R)-proline derivatives yield anti-products .
Michael Addition
-
Substrates : Ketones (e.g., cyclopentanone) and nitroolefins.
-
Catalytic Efficiency : this compound-functionalized magnetic nanoparticles enhance reaction rates under solvent-free conditions (yields: 85–92%) .
2,4,6-Triarylpyridines
Catalyst | Yield (%) | Time (h) |
---|---|---|
LPSF | 92 | 3 |
No catalyst | <10 | 24 |
Spiro- and Fused N-Heterocycles
-
Products : Isoxazolidines, benzodiazepines, and quinazolines.
Oxidation Reactions
This compound undergoes HO● radical-initiated oxidation, influenced by transition metal complexes :
Oxidation Sites and Rates
-
Metal Effects :
Biosynthetic Pathways
This compound is synthesized via:
-
Glutamate Pathway : ATP-dependent conversion of glutamate to Δ¹-pyrroline-5-carboxylate (P5C), then reduced to proline .
-
Ornithine Pathway : Ornithine-δ-aminotransferase generates P5C, followed by NADPH-dependent reduction .
Microwave-Assisted Reactions
This compound accelerates reactions under microwave irradiation, improving efficiency :
Reaction | Conditions | Yield (%) | Time |
---|---|---|---|
Biginelli Reaction | Conventional | 65 | 6 h |
Microwave (120°C) | 92 | 15 min | |
Hantzsch Synthesis | Conventional | 70 | 8 h |
Microwave (100°C) | 95 | 10 min |
Biomembrane Interactions
This compound’s catalytic activity varies in liposome environments :
-
Rate Enhancement : Zwitterionic DPPC liposomes (solid-ordered phase) increase Michael addition rates by 40% compared to aqueous solutions.
-
Mechanism : Liposome surfaces stabilize transition states via H-bonding and hydrophobic effects .
Hydration and Solvent Effects
This compound exhibits weaker hydration than ionic liquids (e.g., [2-HEA][Ac]) due to its compact structure :
Q & A
Basic Research Questions
Q. How can L-proline be accurately quantified in biological samples, and what analytical methods are recommended for validation?
- Methodology : Use high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) with pharmacopeial reference standards (e.g., USP or EP) for calibration. Ensure method validation parameters (precision, accuracy, linearity) comply with regulatory guidelines for reproducibility. Isotopic dilution assays (e.g., using ¹³C-labeled this compound) enhance traceability in complex matrices .
Q. What experimental approaches are used to assess this compound’s role in collagen synthesis and wound healing?
- Methodology : (1) In vitro models: Treat fibroblast cultures with this compound and quantify collagen via hydroxyproline assays or immunofluorescence. (2) In vivo models: Use chronic wound models (e.g., diabetic mice) with this compound supplementation, followed by histopathology and tensile strength measurements. Control for confounding factors like concurrent amino acid metabolism .
Q. How do researchers measure this compound accumulation in plants under environmental stress?
- Methodology : (1) Extract free proline from plant tissues using sulfosalicylic acid and quantify via ninhydrin assay (spectrophotometric absorbance at 520 nm). (2) Validate with LC-MS for specificity. (3) Correlate proline levels with stress markers (e.g., malondialdehyde for oxidative stress) .
Advanced Research Questions
Q. What methodologies are employed to study this compound transport mechanisms in pathogens like Trypanosoma cruzi?
- Methodology : (1) Radiolabeled (³H/¹⁴C) this compound uptake assays under varying glucose concentrations to assess substrate specificity. (2) Competitive inhibition studies using analogs (e.g., L-thiazolidine-4-carboxylic acid) to identify transporter kinetics (Km, Vmax). (3) RNAi knockdown of candidate transporters (e.g., TbAAT genes) to confirm functional roles .
Q. How can contradictory findings on this compound’s neuroprotective versus neurotoxic effects be resolved?
- Methodology : (1) Dose-response studies in neuronal cultures to identify concentration thresholds for toxicity. (2) In vivo models: Compare cognitive outcomes (e.g., Morris water maze) in Prodh-deficient mice (high CNS proline) versus wild-type. (3) Electrophysiology (patch-clamp) to evaluate GABAergic transmission alterations .
Q. What experimental designs are optimal for studying this compound’s impact on GABAergic signaling?
- Methodology : (1) Ex vivo brain slice recordings to measure gamma-band oscillations under this compound perfusion. (2) Microdialysis in rodent models to monitor GABA/glutamate ratios. (3) CRISPR-Cas9 knockout of proline dehydrogenase (PRODH) to mimic hyperprolinemia and assess behavioral phenotypes .
Q. How do researchers investigate this compound’s metabolic pathways in Trypanosoma brucei under varying nutrient conditions?
- Methodology : (1) ¹³C-NMR tracing of this compound-derived metabolites (e.g., succinate, alanine) in glucose-rich vs. glucose-depleted media. (2) Genetic disruption of succinate dehydrogenase (SDH) to block proline-to-succinate conversion. (3) Flux balance analysis to model carbon source utilization .
Q. Addressing Data Contradictions
Q. What strategies mitigate conflicting results in this compound’s efficacy in preclinical vs. clinical studies?
- Methodology : (1) Standardize dosing regimens across species (e.g., allometric scaling). (2) Use translational biomarkers (e.g., urinary proline/OH-proline ratios) to bridge preclinical and clinical data. (3) Meta-analysis of existing trials to identify confounding variables (e.g., dietary proline intake) .
Properties
IUPAC Name |
(2S)-pyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c7-5(8)4-2-1-3-6-4/h4,6H,1-3H2,(H,7,8)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONIBWKKTOPOVIA-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
Record name | proline | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Proline | |
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Related CAS |
25191-13-3 | |
Record name | L-Proline homopolymer | |
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DSSTOX Substance ID |
DTXSID5044021 | |
Record name | L-Proline | |
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Molecular Weight |
115.13 g/mol | |
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Physical Description |
Dry Powder, Colorless solid; [HSDB] White powder; [Sigma-Aldrich MSDS], Solid, White crystals or crystalline powder; odourless | |
Record name | L-Proline | |
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Solubility |
Solubility in 100 mL of water: 127 g at 0 °C; 162 g at 25 °C; 206.7 g at 50 °C; 239 g at 65 °C, Solubility in alcohol: 1.55% at 35 °C; insoluble in ether, butanol, isopropanol, Very soluble in water, alcohol; insoluble in ether, Very soluble in water; slightly soluble in ethanol, acetone, benzene; insoluble in ether, propanol, 162.0 mg/mL, Soluble in water; Insoluble in ether, Soluble (in ethanol) | |
Record name | Proline | |
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Density |
1.064 at 24 °C | |
Record name | (L)-PROLINE | |
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Mechanism of Action |
Glycogenic, by L-Proline oxidase in the kidney, it is ring-opened and is oxidized to form L-Glutamic acid. L-Ornithine and L-Glutamic acid are converted to L-Proline via L-Glutamic acid-gamma-semialdehyde. It is contained abundantly in collagen, and is intimately involved in the function of arthrosis and chordae. | |
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Color/Form |
Flat needles from alcohol + ether; prisms from water, White crystals or crystalline powder | |
CAS No. |
4305-67-3, 147-85-3, 37159-97-0 | |
Record name | L-Proline, labeled with carbon-14 | |
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URL | http://www.hmdb.ca/metabolites/HMDB0000162 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
220-222 °C, decomposes, MP: 215-220 °C with decomposition /D(+)-Proline/, MP: 205 °C with decomposition /DL-Proline/, 221 °C | |
Record name | Proline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00172 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (L)-PROLINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1210 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | L-Proline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000162 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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